1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is 362.10487624 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from similar structures, has been explored. These compounds have shown potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibitory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Research into the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, similar in structure to the compound , has demonstrated the potential for developing new chemical compounds with unique properties (Vovk et al., 2010).
Biological and Pharmacological Activities
- Novel arylazothiazole disperse dyes containing selenium, similar in structure to the compound , have been synthesized. These compounds exhibit antioxidant, antitumor, and antimicrobial activities, and their colored polyester fibers could be applied in sterile and biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
- Pyridines and pyrazines substituted with similar structures have shown promising antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Material Science and Chemistry Applications
- The synthesis and characterization of new polyamides based on pyridine and aromatic diamines, which are structurally related to the compound , indicate potential applications in material science due to their solubility in polar solvents and thermal properties (Faghihi & Mozaffari, 2008).
- The synthesis of 1,3,4-oxadiazole thioether derivatives, including compounds with structures similar to the compound , demonstrates their potential antibacterial activities against pathogenic bacteria and fungi (Song et al., 2017).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-18-19-16(25-9)17-15(22)10-6-14(21)20(8-10)12-5-4-11(23-2)7-13(12)24-3/h4-5,7,10H,6,8H2,1-3H3,(H,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCUSCYBZKFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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